B1575810 Temporin-1CEa antimicrobial peptide

Temporin-1CEa antimicrobial peptide

Cat. No.: B1575810
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are integral components of the innate immune system, providing a first line of defense against a wide array of pathogens. americanpeptidesociety.orgbiologyinsights.com These small, evolutionarily conserved molecules are found in nearly all forms of life, from microorganisms to humans. nih.govfrontiersin.org HDPs are typically short, consisting of 12 to 50 amino acid residues, and are characterized by their cationic and amphipathic nature. frontiersin.org This structure allows them to interact with and disrupt the negatively charged cell membranes of microbes, leading to cell death. americanpeptidesociety.orgfrontiersin.org

The mechanisms of action for AMPs are diverse. nih.gov While many function by permeabilizing microbial membranes, forming pores that lead to cell lysis, others can translocate into the cell to inhibit intracellular processes such as the synthesis of DNA, RNA, and proteins. americanpeptidesociety.orgfrontiersin.org Some AMPs can also inhibit cell wall synthesis, a mechanism similar to that of conventional antibiotics like penicillin. nih.gov Beyond their direct antimicrobial activities, HDPs are also recognized for their immunomodulatory functions. nih.gov They can recruit and activate immune cells, modulate inflammation, and promote wound healing, thereby bridging the innate and adaptive immune responses. americanpeptidesociety.orgnih.govnih.gov

The growing crisis of antibiotic resistance has spurred significant interest in AMPs as potential therapeutic agents. frontiersin.orgexlibrisgroup.com Their broad-spectrum activity and unique mechanisms of action make them promising alternatives to traditional antibiotics. americanpeptidesociety.orgexlibrisgroup.com

The Temporin Family of Amphibian Skin Peptides: General Characteristics and Diversity

The skin of amphibians is a rich source of bioactive peptides, including a diverse array of antimicrobial peptides that protect them from pathogenic microorganisms. nih.govmdpi.com Among these, the temporin family is a significant group of short peptides, typically 8 to 17 amino acids in length. nih.gov First identified in the skin secretions of the European common frog Rana temporaria, temporins have since been isolated from various ranid frogs across different genera. nih.govresearchgate.net

Temporins are characterized by their hydrophobicity and are typically C-terminally α-amidated. researchgate.netnih.gov They generally possess a net positive charge, ranging from 0 to +3, and adopt an α-helical conformation in hydrophobic environments, such as when interacting with bacterial membranes. researchgate.netnih.govfrontiersin.org This structure is crucial for their primary mode of action, which involves the disruption of microbial cell membranes. frontiersin.orgresearchgate.net

Introduction to Temporin-1CEa: Origin and Initial Biological Context

Temporin-1CEa is a specific antimicrobial peptide that was first isolated from the skin secretions of the Chinese brown frog, Rana chensinensis. novoprolabs.comnih.govuniprot.org It belongs to the temporin family of peptides and has the amino acid sequence FVDLKKIANIINSIF-NH₂. novoprolabs.com This peptide shares a 50–56% identity with other temporins found in various frog species. novoprolabs.com

Initial research into Temporin-1CEa revealed its potent and broad-spectrum antimicrobial activity. nih.gov It is effective against both Gram-positive and Gram-negative bacteria. nih.gov Structurally, Temporin-1CEa adopts a well-defined α-helical conformation, a characteristic feature of many membrane-active antimicrobial peptides. novoprolabs.com Its amphiphilic properties and net positive charge facilitate its interaction with and disruption of the negatively charged cell membranes of microorganisms. novoprolabs.com

Beyond its antimicrobial effects, early studies also highlighted the cytotoxic effects of Temporin-1CEa on various human carcinoma cell lines. novoprolabs.comnih.gov Notably, it displayed significant activity against breast cancer cells while exhibiting low hemolytic activity against human red blood cells and minimal toxicity toward normal human cells, suggesting a degree of selectivity for cancer cells. novoprolabs.com Further investigations have also pointed to its anti-inflammatory properties, as it can bind to lipopolysaccharides (LPS) and inhibit the inflammatory response. mdpi.comnih.gov

Properties

bioactivity

Antibacterial, Anticancer

sequence

FVDLKKIANIINSIFGK

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Temporin 1cea

Primary Sequence Analysis and Key Amino Acid Residues

The fundamental structure of Temporin-1CEa is its primary amino acid sequence. It is a relatively short peptide, composed of 15 amino acids. nih.govnih.gov The specific sequence has been identified as FVDLKKIANIINSIF-NH₂. nih.govconsensus.app A critical feature of this peptide is the amidation of its C-terminus, a common post-translational modification in temporins that is often essential for their antimicrobial efficacy. researchgate.net This C-terminal amide group neutralizes the negative charge of the terminal carboxyl group, which can enhance the peptide's hydrophobicity and interaction with microbial membranes. researchgate.netnih.gov

The precursor of Temporin-1CEa, as deduced from its cDNA, contains a typical signal peptide, a spacer region, a Lys-Arg cleavage site for processing, the mature peptide sequence, and a C-terminal glycine (B1666218) residue that serves as the amide donor for the amidation process. capes.gov.br The amino acid composition of Temporin-1CEa is rich in hydrophobic residues (such as Phenylalanine, Valine, Leucine, and Isoleucine) and includes two cationic Lysine (K) residues. This distribution of residues imparts an amphipathic character to the peptide when it adopts a secondary structure, a key factor in its membrane-disrupting mechanism. consensus.app The peptide shares approximately 50-56% sequence identity with other temporins, indicating a conserved evolutionary framework within this family. nih.govconsensus.app

PositionAmino AcidThree-Letter CodeOne-Letter CodeType
1PhenylalaninePheFHydrophobic, Aromatic
2ValineValVHydrophobic
3Aspartic AcidAspDAcidic, Polar
4LeucineLeuLHydrophobic
5LysineLysKBasic, Cationic
6LysineLysKBasic, Cationic
7IsoleucineIleIHydrophobic
8AlanineAlaAHydrophobic
9AsparagineAsnNPolar
10IsoleucineIleIHydrophobic
11IsoleucineIleIHydrophobic
12AsparagineAsnNPolar
13SerineSerSPolar
14IsoleucineIleIHydrophobic
15PhenylalaninePheFHydrophobic, Aromatic

Determination of Secondary and Tertiary Structures in Mimetic Environments

The three-dimensional structure of Temporin-1CEa is highly dependent on its environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. nih.govcapes.gov.br However, upon encountering a membrane-like environment, it undergoes a significant conformational change.

Circular Dichroism (CD) spectroscopy is a primary tool used to investigate the secondary structure of Temporin-1CEa. CD spectra of the peptide in aqueous buffer show a single negative band characteristic of a random coil. However, in the presence of membrane-mimicking solvents or structures, the spectra transform to show two distinct negative minima around 208 nm and 222 nm, which is the signature profile of an α-helical structure. nih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the atomic-resolution structure of other temporins, such as Temporin-1Ta, in detergent micelles like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), as well as in lipopolysaccharide (LPS) micelles. consensus.app These studies reveal that temporins typically form monomeric or dimeric helical structures when bound to these membrane mimetics. consensus.app For Temporin-1Ta in LPS, for instance, NMR analysis showed a helical conformation for residues L4-I12, while the N-terminal region remained more extended. consensus.app Saturation transfer difference (STD) NMR experiments further identify specific residues in close contact with the micelle surface. consensus.app While detailed NMR data for Temporin-1CEa is not as prevalent, these findings for its homologs provide a strong model for its likely structural behavior.

The transition to an α-helical conformation is consistently observed when Temporin-1CEa is introduced into environments that mimic the hydrophobic core of a cell membrane.

Trifluoroethanol (TFE): In a 50% TFE/water solution, a solvent known to promote intra-peptide hydrogen bonding, Temporin-1CEa adopts a well-defined α-helical structure. nih.govconsensus.app The α-helical content in this environment has been calculated to be as high as 87.59%. consensus.app

Sodium Dodecyl Sulfate (SDS): In the presence of anionic SDS micelles, which serve as a simple model for a negatively charged bacterial membrane, Temporin-1CEa also folds into an α-helix. nih.govcapes.gov.br

Liposomes: Studies using liposomes (artificial vesicles) designed to mimic the phospholipid composition of bacterial membranes confirm the induction of an α-helical structure. For the closely related Temporin-1CEh, CD analysis showed it formed an α-helix in the presence of liposomes mimicking both S. aureus (DOPC:DOPG) and E. coli (DOPE:DOPG) membranes, with a higher helical content observed in the Gram-positive model. capes.gov.br This suggests the degree of helicity can be influenced by the specific lipid composition of the target membrane.

Conformational Changes Upon Interaction with Biological Membranes and Components

The biological function of Temporin-1CEa is intrinsically linked to its ability to change conformation upon binding to and inserting into a target cell membrane. The primary event is the transition from a disordered state in solution to an amphipathic α-helix at the membrane interface. This induced structure positions the hydrophobic amino acid side chains to interact with the lipid acyl chains of the membrane, while the cationic and polar residues can interact with the lipid head groups and water.

This conformational change is the prelude to membrane perturbation. The initial electrostatic attraction between the positively charged Lysine residues of the peptide and negatively charged components of the target membrane, such as phosphatidylserine (B164497) (PS) on cancer cells or lipopolysaccharide (LPS) on Gram-negative bacteria, facilitates localization at the surface. nih.gov Once concentrated at the membrane, the peptide folds and inserts.

Mechanistic Elucidation of Temporin 1cea S Biological Actions

Interactions with Biological Membranes

The primary and most immediate target of Temporin-1CEa is the cell membrane. Its amphipathic α-helical structure is crucial for its membrane-disrupting capabilities.

Membrane Permeabilization and Disruption (e.g., Pore Formation, Membrane Integrity Loss)

Temporin-1CEa directly compromises the integrity of biological membranes, a hallmark of its antimicrobial and anticancer activities. plos.orgnih.gov Upon encountering a target cell, the peptide rapidly induces membrane permeabilization. nih.goviiitd.edu.in This is evidenced by the influx of molecules that are normally excluded from the cell, such as ethidium (B1194527) homodimer, and the release of intracellular components. nih.goviiitd.edu.in

At higher concentrations, Temporin-1CEa is thought to induce the formation of pores or channels within the membrane, or to directly solubilize the lipid bilayer in a detergent-like manner, leading to complete membrane lysis and the leakage of cytoplasmic contents. nih.govplos.org Electron microscopy studies have visually confirmed this destructive process, showing that cells treated with Temporin-1CEa exhibit shriveled, invaginated, and disrupted membranes. nih.gov This loss of membrane integrity is a critical step leading to rapid cell death. nih.goviiitd.edu.in The process of membrane disruption is also characterized by a rapid depolarization of the transmembrane potential. nih.govplos.org

The table below summarizes the observed effects of Temporin-1CEa on membrane integrity.

Effect Observation Method of Detection
Increased PermeabilityInflux of ethidium homodimer, reduced fluorescence of calcein (B42510) AM. nih.goviiitd.edu.inFluorescence Microscopy, Flow Cytometry
Membrane DisruptionShriveled and invaginated cell membranes, release of cytoplasmic contents. nih.govScanning and Transmission Electron Microscopy
Pore FormationSuggested as a mechanism for membrane permeabilization and lysis. nih.govplos.orgInferred from permeability and lysis studies
Loss of IntegrityExposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane. nih.govnih.govFlow Cytometry with Annexin-V staining

Role of Electrostatic Interactions with Anionic Membrane Components (e.g., Phosphatidylserine, Lipopolysaccharide)

The initial interaction between Temporin-1CEa and target cell membranes is largely governed by electrostatic forces. nih.govmdpi.com As a cationic peptide, Temporin-1CEa is electrostatically attracted to the negatively charged components present on the surface of many microbial and cancer cells. nih.govmdpi.com

One such component is phosphatidylserine (PS), a phospholipid that is typically restricted to the inner leaflet of the plasma membrane in healthy eukaryotic cells. However, in many cancer cells, PS is exposed on the outer surface, providing a specific target for cationic peptides like Temporin-1CEa. nih.govmdpi.com The binding of Temporin-1CEa to PS has been confirmed and is believed to facilitate the subsequent steps of membrane disruption. nih.gov

In the context of bacteria, particularly Gram-negative bacteria, lipopolysaccharide (LPS) is a major component of the outer membrane that carries a net negative charge. nih.govmdpi.com Temporin-1CEa has been shown to bind to LPS, an interaction driven by electrostatic attraction. nih.govmdpi.com This binding can neutralize the toxic effects of LPS and is a crucial first step in the peptide's antibacterial action against Gram-negative organisms. nih.gov Isothermal titration calorimetry has revealed a binding affinity of Temporin-1CEa for LPS with a dissociation constant (Kd) value of approximately 0.1 μM. nih.govmdpi.com

Intracellular Mechanisms and Subcellular Targeting

Following membrane permeabilization, Temporin-1CEa can gain entry into the cell and interact with intracellular components, leading to further cellular dysfunction. nih.gov

Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress

Treatment with Temporin-1CEa has been shown to induce the generation of reactive oxygen species (ROS) within cells. nih.govplos.orgnih.gov The production of ROS, such as superoxide (B77818) and hydrogen peroxide, creates a state of oxidative stress. This can damage various cellular components, including lipids, proteins, and DNA, and further contribute to cell death. nih.gov The increase in ROS production is often linked to the mitochondrial dysfunction caused by the peptide. nih.gov The generation of ROS has been quantified using fluorescent probes like 2',7'-dichlorofluorescin-diacetate (DCFH-DA). nih.gov

Intracellular Calcium Ion Dysregulation

Temporin-1CEa disrupts intracellular calcium (Ca2+) homeostasis. nih.govplos.org The peptide-induced membrane damage can lead to an influx of extracellular Ca2+ into the cytosol. nih.govnih.gov Additionally, it may trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. This results in a rapid and significant increase in the intracellular Ca2+ concentration. nih.gov This dysregulation of calcium signaling can activate various downstream pathways, including those leading to apoptosis, and contributes to the collapse of the mitochondrial membrane potential. nih.gov

The interconnected intracellular events triggered by Temporin-1CEa are summarized in the table below.

Intracellular Effect Mechanism Consequence
Mitochondrial DepolarizationInteraction of internalized peptide with negatively charged mitochondrial membranes. nih.govplos.orgCollapse of mitochondrial membrane potential (Δψm), impaired mitochondrial function. nih.govnih.gov
ROS GenerationA consequence of mitochondrial dysfunction and cellular stress. nih.govInduction of oxidative stress, damage to cellular macromolecules. nih.govnih.gov
Calcium DysregulationInflux of extracellular Ca2+ and/or release from intracellular stores due to membrane damage. nih.govnih.govActivation of cell death pathways, contribution to mitochondrial dysfunction. nih.gov

Pathways of Cell Death Induction (e.g., Caspase-dependent and -independent mechanisms)

The induction of cell death by Temporin-1CEa is a rapid process mediated by a complex interplay of membrane disruption and intracellular events. nih.gov Research indicates that the peptide can trigger cell death through both caspase-dependent and caspase-independent pathways, with the specific mechanism being concentration-dependent. nih.goviiitd.edu.in

One of the primary mechanisms is the direct disruption of the plasma membrane's integrity. plos.org Exposure to Temporin-1CEa leads to profound morphological changes in cancer cells, characterized by the externalization of phosphatidylserine (PS), an increase in plasma membrane permeability, and rapid depolarization of the transmembrane potential. nih.govnih.gov This membrane-disrupting effect can directly lead to cell lysis and death, particularly at higher concentrations. iiitd.edu.in

Beyond direct membrane lysis, Temporin-1CEa initiates intracellular signaling cascades that contribute to cell demise. A key event is the disruption of intracellular calcium (Ca²⁺) homeostasis. The peptide causes a rapid influx of extracellular Ca²⁺, leading to a significant increase in cytosolic Ca²⁺ levels. plos.orgnih.gov This calcium overload is associated with the collapse of the mitochondrial membrane potential (Δψm) and the overproduction of reactive oxygen species (ROS). nih.govplos.org Mitochondria, with their negatively charged membranes, are a preferential intracellular target for the cationic peptide once it breaches the plasma membrane. plos.orgnih.gov The collapse of mitochondrial function is a critical step in both necrotic and apoptotic cell death pathways.

Interestingly, the involvement of caspases, the key executioners of apoptosis, appears to be contingent on the peptide's concentration. In studies using Bcap-37 human breast cancer cells, Temporin-1CEa at concentrations of 20 μM and 40 μM induced cell death that could not be blocked by caspase inhibitors, indicating a caspase-independent mechanism. iiitd.edu.in However, at a concentration of 30 μM, the cytotoxic effect was partially blocked by a caspase-3 specific inhibitor, suggesting a caspase-3-dependent apoptotic pathway is activated under these specific conditions. iiitd.edu.in This suggests a dose-dependent switch in the cell death mechanism. iiitd.edu.in

Concentration-Dependent Cell Death Mechanisms of Temporin-1CEa in Bcap-37 Cells
Concentration of Temporin-1CEaPrimary Cell Death PathwayEffect of Caspase Inhibitors
20 µMCaspase-independentNo significant blockage of cytotoxicity. iiitd.edu.in
30 µMCaspase-3-dependentPartial blockage of cytotoxicity by caspase-3 specific inhibitor (Ac-DEVD-fmk). iiitd.edu.in
40 µMCaspase-independentNo significant blockage of cytotoxicity. iiitd.edu.in

Differential Selectivity towards Microbial and Eukaryotic Cells

A significant feature of Temporin-1CEa, and many other antimicrobial peptides (AMPs), is its ability to selectively target microbial and cancerous cells while exhibiting lower toxicity towards normal mammalian cells. nih.govnih.gov This differential selectivity is a cornerstone of its potential as a therapeutic agent.

Temporin-1CEa demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov It also shows potent cytotoxic activity against a range of human carcinoma cell lines. nih.gov In contrast, the peptide has a significantly lower hemolytic effect on human red blood cells and displays minimal toxicity to normal cells, such as human umbilical vein smooth muscle cells (HUVSMCs), at concentrations that are lethal to cancer cells. nih.gov

The basis for this selectivity lies in the fundamental biophysical and compositional differences between the target and non-target cell membranes. nih.gov

Electrostatic Interactions : Microbial and cancer cell membranes are typically enriched in anionic (negatively charged) molecules compared to the membranes of normal eukaryotic cells, which are predominantly zwitterionic (electrically neutral) on their outer leaflet. nih.gov Cancer cells, for instance, have a higher surface density of anionic components like phosphatidylserine, O-glycosylated mucins, and sialylated gangliosides. nih.gov The net positive charge of the cationic Temporin-1CEa peptide promotes strong electrostatic attraction to these negatively charged surfaces, leading to a higher local concentration of the peptide on the target cell membrane. nih.gov

Membrane Composition and Fluidity : Bacterial membranes lack cholesterol, a key component of mammalian cell membranes that is known to increase lipid packing and membrane stability. The absence of cholesterol in bacterial membranes makes them more susceptible to disruption by the insertion of amphipathic peptides like Temporin-1CEa. nih.gov While cancer cell membranes contain cholesterol, other alterations in their lipid composition can also render them more vulnerable than their non-malignant counterparts.

The interaction mechanism with bacteria is further exemplified by the peptide's ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov This binding, driven by electrostatic forces between the cationic peptide and the negatively charged LPS, neutralizes LPS toxicity and facilitates the disruption of the bacterial membrane. nih.gov

Comparative Cytotoxicity of Temporin-1CEa
Cell TypeObserved EffectReference
Human Cancer Cells (e.g., MCF-7, Bcap-37)Potent, concentration-dependent cytotoxicity. nih.gov nih.gov
Normal Human Cells (HUVSMCs)No significant cytotoxicity at concentrations active against cancer cells. nih.gov nih.gov
Human ErythrocytesLow hemolytic activity. nih.gov nih.gov
Gram-positive & Gram-negative BacteriaBroad-spectrum antimicrobial activity. nih.gov nih.gov

Structure Activity Relationship Sar and Rational Design of Temporin 1cea Analogs

Impact of Amino Acid Substitutions and Truncations on Activity

Modifying the amino acid sequence of Temporin-1CEa through substitutions and truncations has proven to be a powerful strategy for modulating its biological activity. The primary sequence of Temporin-1CEa is FVDLKKIANIINSIF-NH₂. nih.govnovoprolabs.com

Truncating the peptide by removing the C-terminal four amino acids (isoleucine and phenylalanine) in both Temporin-1CEa and its related peptide, Temporin-1CEh, was explored to decrease hydrophobicity. nih.gov This modification aimed to preserve the core helical structure while potentially reducing unwanted side effects like hemolysis. nih.gov

Role of Hydrophobicity and Cationicity in Modulating Biological Activity and Selectivity

A delicate balance between hydrophobicity and cationicity is crucial for the biological activity and selectivity of Temporin-1CEa and its analogs. mdpi.comnih.gov Hydrophobicity, largely determined by the nonpolar amino acid residues, is positively correlated with both hemolytic and antitumor activities. nih.govnih.gov However, excessive hydrophobicity can lead to a lack of selectivity and increased toxicity towards normal cells.

Increasing the net positive charge, or cationicity, by introducing basic amino acid residues like lysine, has been shown to enhance the peptide's specificity for cancer cells. mdpi.com This is attributed to the electrostatic interactions between the positively charged peptide and the negatively charged membranes of cancer cells. mdpi.com

The interplay between these two properties is key. Rational design strategies often involve increasing cationicity while maintaining a moderate level of hydrophobicity. nih.gov This approach aims to generate analogs with improved cytotoxicity against tumor cells while minimizing activity against non-neoplastic cells, such as human erythrocytes. mdpi.comnih.gov For example, in the design of Temporin-1CEc analogs, a balance between hydrophobicity and cationicity was found to be essential for achieving improved biological activity against multidrug-resistant bacteria with low to moderate hemolytic effects. mdpi.comconsensus.app

Influence of C-Terminal Amidation and Other Post-Translational Features

The C-terminal amidation of Temporin-1CEa is a critical post-translational modification that significantly influences its structure and function. semanticscholar.org Most naturally occurring temporins are C-terminally amidated, a feature that contributes to their stability and biological activity. semanticscholar.orgresearchgate.net

C-terminal amidation enhances the peptide's stability, likely by protecting it from degradation by carboxypeptidases. nih.gov This modification is also crucial for maintaining a stable α-helical structure, particularly at the peptide-membrane interface. researchgate.netnih.gov A stable helix is thought to facilitate greater membrane disruption and pore formation, thereby improving antimicrobial efficacy. researchgate.net

Studies comparing amidated and non-amidated (carboxylated) analogs have revealed the importance of this feature. For instance, the removal of the C-terminal amide group in a Temporin-1CEa analog, combined with other modifications, resulted in reduced cytotoxicity against both cancerous and normal cell lines. bohrium.com In contrast, amidated forms generally display higher antibacterial ability and cytotoxicity. nih.gov The increased positive charge of amidated peptides compared to their carboxylated counterparts can also lead to stronger electrostatic attraction to negatively charged bacterial membranes. researchgate.net

Computational Design Strategies for Analog Development (e.g., Helical Wheel Analysis)

Computational tools play a vital role in the rational design of Temporin-1CEa analogs. Helical wheel analysis is a particularly useful method for visualizing the amphipathic nature of α-helical peptides like Temporin-1CEa. nih.govresearchgate.net This projection displays the distribution of hydrophobic and hydrophilic amino acid residues along the helical structure, providing insights into how the peptide might interact with cell membranes. nih.gov

Beyond helical wheel analysis, other computational approaches are employed. These include predicting physicochemical properties such as net charge and hydrophobicity using specialized databases and servers. researchgate.net Molecular modeling and simulation techniques can be used to predict the three-dimensional structure of analogs and their interactions with model membranes, offering a deeper understanding of their mechanism of action. rsc.orgnih.gov These computational strategies enable the pre-screening of potential analogs, saving time and resources in the drug development process.

Peptide Engineering Approaches (e.g., Fusion Proteins)

Peptide engineering, particularly the creation of fusion proteins, represents a sophisticated approach to enhance the therapeutic potential of Temporin-1CEa. bmrat.org This strategy involves genetically fusing the peptide to another protein or peptide that can confer desirable properties, such as improved targeting or additional functionalities. researchgate.net

A notable example is the computational design of a fusion protein combining Temporin-1CEa with Interleukin-24 (IL-24), a cytokine with known anti-tumor activity. bmrat.orgresearchgate.net The goal of this design was to create a chimeric protein that leverages the cell-killing ability of Temporin-1CEa with the tumor-targeting properties of IL-24. bmrat.orgresearchgate.net In such constructs, a linker sequence, often a rigid linker like (AEAAAKEAAAKA), is used to connect the two functional domains, ensuring they can fold and function independently. bmrat.org

Computational tools are extensively used in the design and validation of these fusion proteins. researchgate.net For instance, the 3D structure of the fusion protein can be modeled, and its quality assessed using tools like Ramachandran plot analysis. bmrat.orgresearchgate.net Physicochemical properties, stability, and potential interactions with target receptors can also be predicted computationally. bmrat.orgresearchgate.net This in-silico approach allows for the rational design and evaluation of novel therapeutic agents before undertaking more resource-intensive laboratory-based studies. bmrat.org Another peptide engineering strategy involves the synthesis of dimeric analogs, which has been shown to broaden the activity spectrum of temporins to include Gram-negative bacteria. researchgate.net

Biosynthetic Pathways and Regulation of Temporin 1cea Production

Gene Cloning and Precursor Peptide Identification

The journey to understanding the biosynthesis of Temporin-1CEa began with the successful molecular cloning of its precursor's cDNA from the skin of the Chinese brown frog, Rana chensinensis researchgate.netnih.gov. This process allowed researchers to deduce the primary structure of the initial translational product, known as the prepropeptide.

The cloned cDNA revealed an open-reading frame (ORF) that encodes a 64-amino acid precursor peptide, named preprotemporin-1CEa nih.govqub.ac.uk. Bioinformatic analysis of this precursor shows a high degree of similarity to other prepropeptides of the temporin family found in Rana frogs nih.govqub.ac.uk.

The structure of the preprotemporin-1CEa is organized into distinct functional domains, a common feature for precursors of secreted peptides nih.gov. This topological arrangement ensures the correct processing and targeting of the peptide. The domains include nih.gov:

A highly conserved 22-amino acid N-terminal signal peptide region.

An acidic "spacer" region.

A characteristic dibasic cleavage site (—Lys-Arg—).

The sequence of the mature Temporin-1CEa peptide.

A C-terminal Glycine (B1666218) residue, which serves as an amide donor.

The mature Temporin-1CEa peptide itself consists of 15 amino acids with the sequence FVDLKKIANIINSIF-NH2 nih.gov.

Table 1: Structural Domains of Preprotemporin-1CEa

Domain Position (Amino Acid Residues) Function
Signal Peptide 1-22 Directs the precursor to the secretory pathway
Acidic Spacer Variable Part of the propeptide region, cleaved during maturation
Cleavage Site Precedes mature peptide Recognition site for propeptide convertases (e.g., —Lys-Arg—)
Mature Peptide Variable The final, biologically active antimicrobial peptide sequence

Cellular Localization and Secretory Mechanisms

Temporin-1CEa is an integral part of the frog's innate immune system, localized within specialized structures in the skin nih.govplos.org. The synthesis of antimicrobial peptides like temporins occurs in the multinucleated cells of dermatous skin glands nih.gov.

Following their synthesis, the peptides are packaged and stored in high concentrations within secretory granules in the cytoplasm of these glandular cells nih.gov. This storage mechanism allows for the rapid release of a large quantity of the peptide when the frog is under threat or injured. The release of the granular content, containing Temporin-1CEa and other secreted peptides, occurs through a holocrine mechanism, where the entire cell disintegrates to release its products nih.gov. This defensive secretion forms a protective layer on the frog's skin, guarding against pathogenic microorganisms nih.gov.

Post-Translational Processing and Maturation

The initial 64-amino acid prepropeptide translated from mRNA is not biologically active nih.gov. It must undergo several post-translational processing and modification steps to mature into the functional Temporin-1CEa peptide lecturio.comresearchgate.net. These modifications are critical for the peptide's structure, stability, and antimicrobial efficacy.

The key maturation steps are:

Signal Peptide Cleavage : As the prepropeptide enters the secretory pathway, the N-terminal signal peptide is cleaved off, resulting in a propeptide.

Proteolytic Cleavage : The propeptide is then cleaved at a specific site to release the mature peptide. The precursor for Temporin-1CEa contains a characteristic —Lys-Arg— sequence, which is a recognition site for propeptide convertases, a family of enzymes responsible for cleaving proproteins into their mature forms nih.govmdpi.com.

C-terminal Amidation : The final step in the maturation of Temporin-1CEa is the amidation of its C-terminus. This modification is accomplished through the action of a series of enzymes on the C-terminal Glycine residue that was part of the precursor peptide nih.govmdpi.com. The presence of an amide group at the C-terminus is a common feature of many antimicrobial peptides and is often crucial for their biological activity nih.gov. The final, mature form of Temporin-1CEa has the amino acid sequence FVDLKKIANIINSIF-NH2, indicating the C-terminal Phenylalanine is amidated nih.gov.

These processing events transform the inactive precursor into the potent, 15-residue antimicrobial peptide ready for secretion mdpi.com.

Table 2: Compound Names Mentioned

Compound Name
Temporin-1CEa
Preprotemporin-1CEa
Glycine
Lysine
Arginine

Immunomodulatory and Anti Inflammatory Properties of Temporin 1cea

Modulation of Host Immune Responses

Host defense peptides (HDPs) like temporins are recognized as critical components of the innate immune system, capable of favorably modulating the host's immune and inflammatory responses to infection. mdpi.comfrontiersin.org While specific research on Temporin-1CEa's direct chemoattractant properties is emerging, related temporins, such as Temporin A, have been shown to act as chemoattractants for phagocytic leukocytes. mdpi.com This suggests a potential mechanism by which temporins can recruit immune cells to the site of infection, playing a role in the host's immune defense. mdpi.com The ability to modulate host immune cells is a key feature of many HDPs, which allows them to participate in clearing infections and resolving inflammation. mdpi.com

Interaction with Inflammatory Mediators (e.g., LPS binding)

A key aspect of Temporin-1CEa's anti-inflammatory activity is its ability to directly interact with and neutralize potent inflammatory mediators, most notably lipopolysaccharide (LPS). nih.govmdpi.com LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful inducer of the inflammatory response. plos.org

Research has demonstrated that Temporin-1CEa binds to LPS with high affinity. nih.govmdpi.com Isothermal titration calorimetry experiments revealed a dissociation constant (Kd) value of approximately 0.1 µM for the interaction between Temporin-1CEa and LPS. nih.govmdpi.com This interaction is primarily driven by electrostatic attraction between the positively charged peptide and the negatively charged LPS molecule. nih.gov By binding to LPS, Temporin-1CEa can effectively neutralize its toxic inflammatory effects. nih.govmdpi.com Circular dichroism and zeta potential experiments have confirmed that this interaction results in the neutralization of LPS toxicity. nih.gov This direct sequestration of LPS prevents it from activating host immune cells, thereby dampening the inflammatory cascade at its origin.

Binding Affinities of Temporin-1CEa and Analogs to Lipopolysaccharide (LPS)
PeptideDissociation Constant (Kd) in µMSource
Temporin-1CEa0.1 mdpi.com, nih.gov
LK2(6) (analog)0.03 nih.gov
LK2(6)A(L) (analog)0.06 nih.gov

Downregulation of Pro-inflammatory Signaling Pathways (e.g., MyD88-dependent pathway, NF-κB and MAPK pathways)

Temporin-1CEa exerts its anti-inflammatory effects by intervening in key intracellular signaling pathways responsible for the production of pro-inflammatory molecules. nih.govmdpi.com Studies in lipopolysaccharide-stimulated RAW264.7 murine macrophages have shown that Temporin-1CEa significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

This reduction is achieved through the downregulation of the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. nih.govmdpi.com The MyD88 protein is a crucial adaptor for most Toll-like receptors (TLRs), which are responsible for recognizing pathogen-associated molecular patterns like LPS. nih.govmdpi.com By inhibiting the MyD88-dependent pathway, Temporin-1CEa effectively blocks the downstream signaling cascade. nih.gov

Specifically, Temporin-1CEa inhibits the protein expression of two major downstream signaling hubs:

Nuclear Factor-κB (NF-κB): A protein complex that controls the transcription of DNA and is a central regulator of the inflammatory response. nih.gov

Mitogen-activated Protein Kinase (MAPK): A type of protein kinase that is specific to the amino acids serine and threonine and is involved in directing cellular responses to a diverse array of stimuli, including pro-inflammatory signals. nih.gov

By suppressing the activation of both the NF-κB and MAPK pathways, Temporin-1CEa effectively curtails the expression and release of key inflammatory mediators, demonstrating a multi-pronged approach to controlling inflammation. nih.gov

Effects of Temporin-1CEa on Pro-inflammatory Pathways and Mediators
Pathway/MediatorEffectSource
MyD88-dependent signaling pathwayDownregulated mdpi.com, nih.gov
Nuclear Factor-κB (NF-κB) protein expressionInhibited nih.gov
Mitogen-activated Protein Kinase (MAPK) protein expressionInhibited nih.gov
Tumor Necrosis Factor-α (TNF-α) productionDecreased nih.gov
Interleukin-6 (IL-6) productionDecreased nih.gov

Antimicrobial Spectrum and Activity of Temporin 1cea

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Temporin-1CEa exhibits broad-spectrum antibacterial activity, though it is generally more potent against Gram-positive bacteria than Gram-negative bacteria. mdpi.comnih.gov Its effectiveness has been quantified against several clinically significant species, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.

Research has determined the Minimum Inhibitory Concentration (MIC) of Temporin-1CEa against various bacterial strains. The MIC represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The peptide has shown particular effectiveness against Staphylococcus aureus and its methicillin-resistant variant (MRSA). nih.gov While active against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, higher concentrations are typically required to achieve an inhibitory effect. nih.gov

The table below summarizes the antibacterial activity of Temporin-1CEa against a selection of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Temporin-1CEa Against Various Bacteria

Strain Type MIC (μM)
Staphylococcus aureus (ATCC 6538) Gram-Positive 8
MRSA (NCTC 12493) Gram-Positive 8
Enterococcus faecalis (NCTC 12697) Gram-Positive 64
Escherichia coli (NCTC 10418) Gram-Negative 64
Pseudomonas aeruginosa (ATCC 27853) Gram-Negative 64

Data sourced from a 2022 study on Temporin-1CEh and its analogues. nih.gov

Activity Against Fungi and Other Microorganisms (e.g., protozoa)

The broader temporin family of peptides has been shown to possess activity against a range of other microorganisms, including pathogenic fungi and protozoa. For instance, Temporin A and Temporin B have demonstrated potent anti-leishmanial activity against the protozoan parasite Leishmania, causing damage to the parasite's membrane. mdpi.comnih.gov Similarly, various temporins, such as Temporin L and Temporin-SHa, have shown efficacy against the fungus Candida albicans. nih.govmdpi.com

However, while the temporin family exhibits this wide-ranging activity, specific research focusing solely on the antifungal and antiprotozoal efficacy of Temporin-1CEa is less prominent in the available scientific literature. Therefore, detailed data, such as MIC values against fungal or protozoan species, are not as extensively documented for this specific peptide compared to its antibacterial properties.

Mechanisms of Action Specific to Microbial Targets (e.g., Membrane-targeting)

The primary mechanism by which Temporin-1CEa exerts its antimicrobial effect is through direct interaction with and disruption of the microbial cell membrane. nih.govnih.gov This action is characteristic of many cationic, amphipathic antimicrobial peptides. The process is rapid and leads to a loss of membrane integrity, ultimately causing cell death. mdpi.com

The mechanism can be detailed in several progressive steps:

Electrostatic Binding: The positively charged (cationic) nature of Temporin-1CEa facilitates its initial attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov

Membrane Permeabilization: Upon binding, the peptide inserts itself into the lipid bilayer. This insertion disrupts the packing of the lipids, leading to an increase in the permeability of the membrane. researchgate.netnih.gov Studies on analogous peptides like Temporin-1CEc have shown that this permeabilization occurs in both the outer and inner membranes of bacteria. researchgate.net

Depolarization and Pore Formation: The disruption of the membrane leads to a rapid collapse of the transmembrane potential. nih.gov This depolarization is often associated with the formation of transient pores or channels, which allows for the uncontrolled flux of ions and small molecules into and out of the cell. nih.gov

Leakage of Cellular Contents: As membrane integrity is progressively lost, essential intracellular components, such as ions, ATP, and even larger molecules like proteins and nucleic acids, leak out of the cell. mdpi.comnih.gov This leakage, combined with the collapse of the electrochemical gradient, leads to the cessation of vital cellular processes and rapid microbial death. nih.govnih.gov

This membrane-targeting mechanism is considered a key advantage, as it is based on a physical disruption of the cell structure, making it more difficult for microbes to develop resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov

Microbial Adaptation and Resistance Mechanisms to Temporin 1cea

Bacterial Strategies to Counteract Peptide Activity

Bacteria employ a range of tactics to diminish the effectiveness of antimicrobial peptides like Temporin-1CEa. These strategies are often multifaceted, involving a combination of surface charge modification, biofilm formation, and even alterations in cellular processes.

A primary defense mechanism involves altering the net surface charge of the bacterial cell envelope. Temporin-1CEa is a cationic peptide, meaning it carries a positive charge. This charge is critical for its initial electrostatic attraction to the generally negatively charged bacterial membrane. Bacteria can reduce this attraction by modifying their cell wall components. For instance, Gram-positive bacteria like Staphylococcus aureus can incorporate D-alanine into their teichoic acids, introducing positive charges that repel cationic peptides. nih.gov Similarly, the modification of phosphatidylglycerol with L-lysine in the cytoplasmic membrane, a process mediated by the MprF protein, reduces the negative charge and thus the binding of cationic antimicrobial peptides. nih.gov While not specific to Temporin-1CEa, these mechanisms are fundamental bacterial defenses against a wide array of cationic antimicrobial peptides.

Another significant strategy is the formation of biofilms. Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, preventing Temporin-1CEa from reaching the individual bacterial cells within the biofilm. Furthermore, the microenvironment within a biofilm can be significantly different from that of planktonic (free-swimming) bacteria, with gradients of nutrients and oxygen that can lead to altered metabolic states and reduced susceptibility to antimicrobials. frontiersin.org Studies on other temporins have shown that while they can be effective against planktonic bacteria, their ability to eradicate mature biofilms is often limited. nih.gov

Some temporins have been found to have intracellular targets. For example, Temporin L has been shown to interact with the FtsZ protein in E. coli, a key component of the cell division machinery. acs.orgnih.gov This suggests that resistance could also arise from mutations in these intracellular targets that prevent peptide binding or alter the target's function. While the primary mechanism of Temporin-1CEa is believed to be membrane disruption, the possibility of intracellular targets and corresponding resistance mechanisms cannot be entirely ruled out.

Structural Modifications in Microbial Membranes Affecting Peptide Interaction

The bacterial membrane is the primary battlefield for Temporin-1CEa. Consequently, modifications to the structure and composition of this membrane are a direct and effective means of resistance.

One of the key determinants of Temporin-1CEa's activity is the lipid composition of the bacterial membrane. The peptide's amphipathic nature allows it to insert into and disrupt the lipid bilayer. Bacteria can alter the fluidity and charge of their membranes to hinder this process. For instance, an increase in the proportion of zwitterionic phospholipids (B1166683), such as phosphatidylethanolamine, at the expense of anionic phospholipids like phosphatidylglycerol and cardiolipin, can reduce the electrostatic attraction of the cationic Temporin-1CEa. nih.gov

Furthermore, changes in the fatty acid composition of the membrane lipids can affect its fluidity. A more rigid membrane, often achieved by increasing the proportion of saturated or branched-chain fatty acids, can be more resistant to the pore-forming or disruptive actions of antimicrobial peptides. A study on Staphylococcus aureus treated with Temporin-L showed an upregulation of proteins involved in fatty acid synthesis, suggesting a protective response to alter membrane composition. nih.gov

The outer membrane of Gram-negative bacteria presents an additional barrier. The lipopolysaccharide (LPS) layer is a primary site of interaction for cationic peptides. Modifications to the lipid A portion of LPS, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, can reduce the net negative charge of the outer membrane, thereby weakening the initial binding of peptides like Temporin-1CEa. elifesciences.org

Enzymatic Degradation or Efflux Mechanisms

Beyond passive resistance through membrane alterations, bacteria can actively combat Temporin-1CEa through enzymatic degradation or by pumping the peptide out of the cell.

Certain bacteria produce proteases that can cleave and inactivate antimicrobial peptides. These enzymes can be secreted into the extracellular environment or remain associated with the cell surface. For example, some strains of Pseudomonas aeruginosa are known to produce proteases like elastase B and alkaline protease A, which can degrade a variety of antimicrobial peptides. While direct evidence of Temporin-1CEa degradation by specific bacterial proteases is not yet abundant, this remains a highly probable resistance mechanism given the peptide nature of the compound.

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics and antimicrobial peptides, out of the bacterial cell. frontiersin.org This action prevents the peptide from reaching its target concentration at the membrane or within the cell. Several families of efflux pumps, such as the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS), are known to contribute to multidrug resistance. The overexpression of these pumps can lead to reduced susceptibility to a broad spectrum of antimicrobial agents. While the specific efflux pumps responsible for transporting Temporin-1CEa have not been definitively identified, the involvement of efflux mechanisms in resistance to other antimicrobial peptides is well-documented and is a likely contributor to resistance against temporins as well.

Advanced Methodologies for Characterizing Temporin 1cea

Biophysical Techniques for Membrane Interaction Studies

Biophysical techniques are instrumental in deciphering the initial and crucial interactions between Temporin-1CEa and cell membranes, which are central to its biological activity.

Fluorescence Spectroscopy: This technique is used to investigate the peptide's interaction with and insertion into lipid bilayers. For instance, studies using the intrinsic fluorescence of tryptophan residues in related temporins have shown a blue shift in emission and fluorescence quenching upon interaction with liposomes, suggesting the peptide's partial insertion into the lipid bilayer. mdpi.com This interaction is strengthened in the presence of negatively charged lipids like phosphatidylglycerol (POPG). mdpi.com

Isothermal Titration Calorimetry (ITC): ITC provides quantitative data on the binding affinity and thermodynamics of peptide-ligand interactions. It has been employed to demonstrate the binding of Temporin-1CEa to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.comnih.gov These experiments revealed that the interaction is primarily driven by electrostatic attraction, with a dissociation constant (Kd) in the low micromolar range. mdpi.comnih.gov ITC has also been used to confirm the binding of Temporin-1CEa to phosphatidylserine (B164497) (PtdSer), a phospholipid often overexpressed on the surface of cancer cells. mdpi.com This binding is crucial for the peptide's anticancer activity and promotes its helical structure, facilitating membrane interaction. mdpi.com

TechniqueApplication for Temporin-1CEaKey Findings
Fluorescence Spectroscopy Investigating peptide-membrane interaction and insertion.Indicates partial insertion into liposomes, with enhanced interaction in the presence of negatively charged lipids. mdpi.com
Isothermal Titration Calorimetry (ITC) Quantifying binding affinity to LPS and PtdSer.Reveals electrostatic-driven binding to LPS with a Kd of ~0.1 µM and confirms binding to PtdSer, which is important for its anticancer activity. mdpi.comnih.gov

Microscopic Techniques for Cellular and Subcellular Analysis

Microscopic techniques offer direct visual evidence of the morphological changes induced by Temporin-1CEa on target cells.

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface topography of cells treated with Temporin-1CEa. Studies on breast cancer cell lines, such as MDA-MB-231, MCF-7, and Bcap-37, have shown that the peptide induces dramatic morphological changes. nih.govnih.goviiitd.edu.in Treated cells exhibit shriveled, invaginated, and disrupted membranes, providing clear evidence of the peptide's membrane-lytic activity. nih.goviiitd.edu.inresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structures of cells, revealing the extent of cellular damage. In cancer cells treated with Temporin-1CEa, TEM analysis has shown membrane breakage and the subsequent leakage of intracellular components. mdpi.comnih.goviiitd.edu.in At higher concentrations, the peptide can be internalized and has been observed to target and disrupt mitochondrial membranes. mdpi.comiiitd.edu.in

Confocal Microscopy: This technique allows for the visualization of fluorescently labeled molecules within cells. It has been used to track the localization of FITC-labeled Temporin-1CEa. nih.gov These studies have shown that at lower concentrations, the peptide primarily binds to the cell membrane. iiitd.edu.in Confocal microscopy, in conjunction with fluorescent dyes, is also used to assess membrane permeability. mdpi.com

Flow Cytometry for Cell Viability and Membrane Permeability Assays

Flow cytometry is a powerful tool for the quantitative analysis of cell populations and their properties, providing insights into the mechanisms of Temporin-1CEa-induced cell death. This technique is used to assess cell viability by distinguishing between live, apoptotic, and necrotic cells. bio-rad-antibodies.comthermofisher.com By using fluorescent dyes such as propidium (B1200493) iodide (PI) and Annexin V-FITC, researchers can quantify the percentage of cells with compromised membrane integrity and externalized phosphatidylserine, which are hallmarks of cell death. nih.govnih.goviiitd.edu.in

Flow cytometry is also employed to measure changes in membrane permeability. nih.govnih.goviiitd.edu.in Dyes like calcein (B42510) AM and ethidium (B1194527) homodimer-1 (EthD-1) are used to assess membrane integrity. nih.gov A decrease in the fluorescence of intracellular calcein and an increase in the fluorescence of EthD-1 in Temporin-1CEa-treated cells indicate an increase in membrane permeability. nih.gov Furthermore, flow cytometry can be used to measure changes in intracellular ion concentrations, such as an increase in cytosolic calcium levels, and to monitor the disruption of the mitochondrial membrane potential using dyes like rhodamine 123. nih.govnih.goviiitd.edu.in

Computational Biology and Bioinformatics Tools

Computational approaches are increasingly used to predict the structure of Temporin-1CEa and to model its interactions with target membranes and receptors, complementing experimental data.

ClusPro: ClusPro is a widely used web server for protein-protein docking. bmrat.orgcluspro.org It can be used to predict the binding mode of Temporin-1CEa with its target receptors or membrane components. For example, it was used to dock a fusion protein containing Temporin-1CEa to its heterodimer receptor, yielding models with favorable energy scores. bmrat.org

VMD (Visual Molecular Dynamics) and NAMD (Nanoscale Molecular Dynamics): These software packages are used for visualizing and performing molecular dynamics simulations. researchgate.netbmrat.org Simulations can provide detailed insights into the dynamic behavior of Temporin-1CEa as it interacts with and inserts into a lipid bilayer, revealing the molecular-level details of membrane disruption. researchgate.netbmrat.org

Bioinformatics Tools: Sequence alignment programs like NCBI-BLAST are used to compare the amino acid sequence of Temporin-1CEa with other known peptides, revealing its homology to other temporin family members. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for the production of Temporin-1CEa and its analogs, as well as for studying the effects of specific amino acid changes on its activity.

Gene Cloning and Expression Systems: The cDNA sequence of the Temporin-1CEa precursor has been cloned from the skin of Rana chensinensis. nih.govnih.gov This allows for the recombinant production of the peptide in various expression systems, such as bacteria or yeast, which is crucial for obtaining the large quantities needed for structural and functional studies. sigmaaldrich.com

Broader Ecological and Evolutionary Context of Temporin 1cea

Role in Amphibian Innate Immunity and Host Defense

Temporin-1CEa is a crucial component of the innate immune system of the Chinese brown frog (Rana chensinensis), from which it was first isolated. nih.govnih.gov Like other antimicrobial peptides (AMPs), it is secreted from granular glands in the frog's skin, forming a primary, non-specific chemical shield against a variety of environmental pathogens. nih.govfrontiersin.org This secretion acts as the first line of host defense, protecting the amphibian from infections in its moist, microbially-rich habitat. mdpi.com

The primary role of Temporin-1CEa in host defense is its ability to rapidly kill invading microorganisms. Research has demonstrated its potent activity, particularly against Gram-positive bacteria. mdpi.com The mechanism of action is characteristic of many cationic, amphipathic peptides; it involves direct interaction with and disruption of the microbial cell membrane. nih.govnih.gov Upon secretion, Temporin-1CEa, which is unstructured in aqueous solution, adopts an α-helical conformation upon contact with the negatively charged components of bacterial membranes. nih.govmdpi.com This structural change is critical for its function, allowing the peptide to insert into and permeabilize the membrane, leading to the leakage of intracellular contents and rapid cell death. nih.govmdpi.com

Beyond its antibacterial role, Temporin-1CEa contributes to a broader defense strategy. Studies have shown its effectiveness against the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for global amphibian population declines, highlighting its ecological importance. nih.gov The peptide's ability to act against multiple types of pathogens underscores its significance as a versatile effector molecule in the frog's innate immunity. nih.govnih.gov Furthermore, some temporins have been found to be co-secreted with neuropeptides, suggesting a synergistic role in deterring predators by potentially enhancing the delivery of toxins. nih.gov

Evolutionary Divergence and Conservation within the Temporin Family

Temporin-1CEa belongs to the temporin family, one of the largest and most diverse families of antimicrobial peptides found in amphibians, with over 150 members identified from various ranid (true frog) genera. nih.govmdpi.com This extensive family showcases significant evolutionary divergence, with wide variations in amino acid sequences observed among peptides isolated from different frog species. google.com This diversity is thought to be a result of evolutionary pressure, as different species adapt their chemical defenses to the specific pathogens present in their unique ecological niches. Temporin-1CEa itself exhibits only 50-56% sequence identity with temporin peptides from other frog species, illustrating this divergence. nih.gov

Despite this sequence hypervariability, key structural and functional features are conserved across the temporin family, pointing to a common evolutionary origin. These conserved traits include:

Small Size: Temporins are characteristically short peptides, typically ranging from 8 to 17 amino acids in length. nih.govmdpi.com

C-terminal Amidation: Most temporins, including Temporin-1CEa, have an amidated C-terminus, a post-translational modification that often enhances peptide stability and activity. nih.govnih.gov

Precursor Structure: The biosynthesis of temporins follows a conserved pathway. They are synthesized as a larger precursor peptide that includes a highly conserved signal peptide region, an acidic "spacer" region, and a standard Lys-Arg processing site that is cleaved to release the mature peptide. nih.govnih.gov The precursor for Temporin-1CEh, for instance, shows a high degree of similarity to the preproTemporin-1CEa sequence. nih.gov

Amphipathic α-helix: A fundamental conserved characteristic is their ability to form an amphipathic α-helical structure in a hydrophobic, membrane-like environment. mdpi.com This structure, with its separated polar and nonpolar faces, is essential for membrane interaction and disruption.

The table below illustrates the sequence divergence among Temporin-1CEa and other selected members of the temporin family.

Peptide NameSpecies of OriginAmino Acid SequenceNet Charge (at pH 7)
Temporin-1CEa Rana chensinensisFVDLKKIANIINSIF-NH₂+3
Temporin-1CEh Rana chensinensisFVDLKKIANILNSIF-NH₂+3
Temporin A Rana temporariaFLPLIGRVLSGIL-NH₂+2
Temporin B Rana temporariaLLPIVGNLLKSLL-NH₂+2
Temporin L Rana temporariaFVQWFSKFLGRIL-NH₂+3
Temporin-1DRa Rana draytoniiHFLGTLVNLAKKIL-NH₂+4

This table presents data compiled from multiple sources. nih.govmdpi.comnih.gov

Comparative Analysis with Other Host Defense Peptides

When compared to other host defense peptides (HDPs), both within and outside the temporin family, Temporin-1CEa exhibits a distinct profile of activity and structure.

Comparison within the Temporin Family: Temporin-1CEa is highly effective against Gram-positive bacteria but shows weaker activity against Gram-negative bacteria. mdpi.com This is a common trait for many temporins, such as Temporin A and B. mdpi.commdpi.com However, this contrasts with other members of the same family, like Temporin L, which demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com This difference in spectrum is often attributed to subtle changes in the peptide's physicochemical properties, such as net charge and hydrophobicity, which affect its interaction with the differing outer membrane structures of Gram-negative bacteria.

Comparison with Other Amphibian HDP Families: The amphibian defensive arsenal (B13267) includes numerous HDP families beyond the temporins, each with unique characteristics. Families like the brevinins, esculentins, and phylloseptins differ significantly in size, structure, and antimicrobial range.

Brevinins: Generally larger than temporins (around 24-37 amino acids), brevinins often contain a disulfide bridge, creating a cyclic domain that influences their activity. They typically possess a broader spectrum of activity compared to many temporins.

Esculentins: These are even larger peptides (around 46 amino acids) and are known for their potent, broad-spectrum antimicrobial and anti-biofilm activities. Their size and complex structure allow for different mechanisms of membrane interaction.

Phylloseptins: This family, typically 19 amino acids long, is characterized by a highly conserved N-terminal domain. frontiersin.org Like Temporin-1CEa, they are cationic and form α-helices, but their specific sequences give them a distinct activity profile, often potent against a range of bacteria and fungi. frontiersin.org

The following table provides a comparative overview of Temporin-1CEa and representatives from other major host defense peptide families.

Peptide FamilyRepresentative PeptideTypical Length (Amino Acids)Key Structural FeaturePrimary Antimicrobial Spectrum
Temporin Temporin-1CEa10-17Short, linear, C-terminally amidated α-helixMainly Gram-positive bacteria, some fungi mdpi.com
Brevinin-1 Brevinin-1E~24C-terminal cyclic domain via disulfide bridgeBroad-spectrum (Gram-positive and Gram-negative)
Esculentin-1 Esculentin-1b~46Long, linear α-helixPotent broad-spectrum, anti-biofilm
Phylloseptin Phylloseptin-PV1~19Conserved N-terminus, linear α-helixBroad-spectrum (bacteria and fungi) frontiersin.org

This table synthesizes general characteristics of peptide families. nih.govfrontiersin.org

This comparative analysis highlights that while Temporin-1CEa is a potent and essential part of its host's defense, it represents just one of many evolutionary solutions that have arisen in amphibians to combat microbial threats. The diversity in size, structure, and activity across different HDP families likely provides a synergistic and robust defense capable of targeting a wide array of pathogens.

Future Perspectives in Temporin 1cea Research

Unresolved Questions and Emerging Research Directions

Despite what is known about Temporin-1CEa, several questions remain that are guiding the next wave of investigation. The primary focus of ongoing research is to enhance its therapeutic profile by improving its selectivity and reducing its inherent cytotoxicity to host cells.

Elucidating Precise Mechanisms of Action: While it is established that Temporin-1CEa acts largely by disrupting cell membranes, the precise molecular details of these interactions are still under investigation. nih.govnih.gov Future studies will need to clarify how the peptide's structure and amphiphilicity contribute to its differential activity against Gram-positive bacteria, Gram-negative bacteria, and cancer cells. mdpi.com A key unresolved question is the exact architecture of the pores or defects it forms in different lipid bilayers.

Understanding and Enhancing Selectivity: A major challenge in the therapeutic development of Temporin-1CEa is its significant hemolytic activity. mdpi.com While it shows some selectivity for cancer cells over certain normal cells, the factors governing this are not fully understood. nih.gov Research has shown that Temporin-1CEa can target phosphatidylserine (B164497) (PtdSer), which is often overexpressed on the surface of cancer cells. mdpi.com An emerging direction is the design of analogues that modulate cationicity and hydrophobicity to increase this selectivity. mdpi.comsemanticscholar.org Structure-activity relationship studies aim to find a balance that maximizes anticancer potency while minimizing damage to host cells like erythrocytes. mdpi.comresearchgate.net

Exploring Immunomodulatory and Anti-Inflammatory Roles: Temporin-1CEa has been shown to bind to lipopolysaccharide (LPS) and inhibit the pro-inflammatory response through the MyD88-dependent signaling pathway. mdpi.comnih.gov The full spectrum of its immunomodulatory capabilities remains an open area for research. Future investigations could explore its effects on other inflammatory pathways and its potential to modulate the tumor microenvironment beyond direct cytotoxicity.

Anti-Biofilm Activity: The ability of antimicrobial peptides to disrupt biofilms is a critical area of research. ubc.ca While Temporin-1CEa's activity against planktonic bacteria is known, its effectiveness against bacterial biofilms—structured communities of bacteria with high resistance to conventional antibiotics—is an important and underexplored avenue for future studies.

Development of Advanced Methodologies for Peptide Study

To address the unresolved questions surrounding Temporin-1CEa, researchers are increasingly turning to advanced and innovative methodologies. These techniques are crucial for accelerating the design, characterization, and optimization of this and other antimicrobial peptides.

Computational and In Silico Approaches: The use of bioinformatics tools, artificial intelligence (AI), and machine learning (ML) is revolutionizing peptide design. mdpi.comnih.gov These methods allow for the in silico prediction of a peptide's structure-activity relationship (QSAR), hydrophobicity, and net charge. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between Temporin-1CEa and cell membranes at an atomic level, providing insights into the dynamics of membrane insertion, pore formation, and peptide aggregation. acs.org

Machine Learning Models: AI and ML algorithms can be trained on existing data from Temporin-1CEa and its analogues to predict the antimicrobial or anticancer activity of novel, computationally designed sequences, significantly speeding up the discovery process. researchgate.net

Advanced Biophysical and Imaging Techniques: A deeper understanding of how Temporin-1CEa interacts with membranes requires sophisticated biophysical methods.

Isothermal Titration Calorimetry (ITC): This technique has been used to quantify the binding affinity of Temporin-1CEa to molecules like LPS and lipids such as PtdSer, providing thermodynamic data on these interactions. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy: CD is widely used to determine the secondary structure of the peptide, revealing how it folds into an α-helix in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles. mdpi.comnih.gov

Microscopy Techniques: High-resolution imaging, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has provided visual evidence of the morphological changes and membrane damage Temporin-1CEa inflicts on cancer cells. nih.govmdpi.com Atomic force microscopy (AFM) could offer even more detailed, real-time visualization of membrane disruption. ubc.ca

The table below summarizes key methodologies being applied in Temporin-1CEa research.

Table 1: Advanced Methodologies in Temporin-1CEa Research

Methodology Category Specific Technique Application in Temporin-1CEa Research References
Computational Methods Machine Learning / AI Predicting activity and designing novel analogues with improved selectivity. mdpi.com, researchgate.net, nih.gov
Molecular Dynamics (MD) Simulating peptide-membrane interactions and pore formation mechanisms. acs.org
QSAR Analysis Predicting the biological activity based on peptide structure. researchgate.net
Biophysical Techniques Isothermal Titration Calorimetry (ITC) Measuring binding affinity to targets like LPS and phosphatidylserine. mdpi.com, nih.gov
Circular Dichroism (CD) Analyzing the peptide's secondary structure (α-helix formation) in different environments. nih.gov, nih.gov
Fluorescence Spectroscopy Monitoring membrane permeabilization and peptide-lipid interactions. acs.org
Advanced Imaging Electron Microscopy (SEM/TEM) Visualizing morphological damage to cancer cell membranes. nih.gov, mdpi.com

Potential for Research Tool Development

Beyond its direct therapeutic potential, the unique properties of Temporin-1CEa make it a valuable candidate for development as a specialized research tool.

Probes for Studying Cell Membranes: Fluorescently-labeled versions of Temporin-1CEa could be developed as molecular probes. Given its affinity for phosphatidylserine, such probes could be used to study the distribution and dynamics of anionic lipids in the membranes of cancer cells, offering insights into membrane asymmetry and its role in pathology. mdpi.com

A Template for Novel Peptide Design: The amino acid sequence and α-helical structure of Temporin-1CEa serve as a natural scaffold for rational drug design. semanticscholar.orgnih.gov By systematically substituting amino acids, researchers can create libraries of new peptides. mdpi.com The knowledge gained from studying how these modifications affect activity, selectivity, and stability provides fundamental insights into the principles of antimicrobial and anticancer peptide design. mdpi.comnih.gov

Tool for Investigating Drug Resistance: Studying the mechanisms by which microbes might develop resistance to Temporin-1CEa could provide valuable information. This knowledge would not only be crucial for the peptide's own development but could also shed light on the broader challenges of antimicrobial resistance, helping to design next-generation peptides that can evade these mechanisms.

Table 2: List of Mentioned Compounds

Compound Name
Temporin-1CEa
LK2(6)
LK2(6)A(L)
Lipopolysaccharide (LPS)
Phosphatidylserine (PtdSer)

Q & A

Q. What are the primary mechanisms underlying Temporin-1CEa's anticancer activity?

Temporin-1CEa induces rapid cytotoxicity in cancer cells through membrane disruption and intracellular signaling pathways . Key mechanisms include:

  • Membrane permeabilization : Demonstrated via phosphatidylserine exposure, LDH leakage assays, and transmembrane potential depolarization in breast cancer cells (MCF-7, MDA-MB-231) .
  • Calcium influx : Rapid elevation of intracellular Ca²⁺ triggers mitochondrial membrane potential collapse and reactive oxygen species (ROS) production, contributing to apoptosis .
  • ROS-mediated damage : Temporin-1CEa increases ROS levels in a cell line-dependent manner, with higher sensitivity observed in MCF-7 compared to MDA-MB-231 cells .

Q. How does Temporin-1CEa's structure contribute to its antimicrobial and anticancer properties?

Temporin-1CEa is an amphipathic α-helical peptide with a net positive charge (+3), enabling electrostatic interactions with negatively charged microbial/cancer cell membranes. Structural studies highlight:

  • Hydrophobic residues (e.g., Leu, Phe) facilitate membrane insertion, while cationic residues (e.g., Lys) mediate initial binding to anionic phospholipids .
  • Modifications to the N-terminal region or charge distribution (e.g., increasing positive charge) enhance anticancer selectivity without compromising activity .

Q. What experimental models have been used to study Temporin-1CEa's bioactivity?

  • In vitro assays : MTT for cytotoxicity, Annexin V-FITC/PI for apoptosis, and Fluo-4 AM for calcium flux in breast cancer cell lines (Bcap-37, MCF-7, MDA-MB-231) .
  • Membrane interaction studies : Liposome leakage assays and electron microscopy to visualize membrane disruption .
  • Hemolysis assays : Human erythrocytes are used to assess peptide selectivity for cancer cells over normal cells .

Advanced Research Questions

Q. How can researchers optimize Temporin-1CEa's activity while minimizing toxicity?

  • Structure-activity relationship (SAR) studies : Alanine scanning and charge modifications (e.g., substituting Lys for neutral residues) improve therapeutic indices. For example, analogs with reduced hydrophobicity show lower hemolysis while retaining anticancer activity .
  • Integrin-targeting domains : Incorporation of αvβ3-binding motifs enhances tumor specificity by directing peptide accumulation in cancer cells .

Q. How should contradictory data on Temporin-1CEa's selectivity between cancer cell lines be resolved?

  • Mechanistic profiling : Compare ROS production, calcium flux, and membrane lipid composition across cell lines. For instance, MCF-7 cells exhibit higher ROS sensitivity due to lower antioxidant defenses compared to MDA-MB-231 .
  • High-throughput screening : Use multi-omics approaches (e.g., lipidomics, transcriptomics) to identify biomarkers predicting Temporin-1CEa responsiveness .

Q. What strategies improve Temporin-1CEa's selectivity between cancerous and non-cancerous cells?

  • Charge-balanced analogs : Reducing net positive charge decreases non-specific interactions with normal cell membranes while retaining activity against cancer cells .
  • Tumor microenvironment targeting : Design pH-sensitive analogs that activate selectively in acidic tumor microenvironments .

Q. Can Temporin-1CEa be rationally combined with conventional therapies to enhance efficacy?

  • Synergy with chemotherapeutics : Preclinical studies show enhanced apoptosis when Temporin-1CEa is combined with doxorubicin, likely due to membrane permeabilization improving drug uptake .
  • Immunomodulatory effects : Investigate peptide-induced immunogenic cell death markers (e.g., calreticulin exposure) to potentiate checkpoint inhibitor therapies .

Q. What delivery systems enhance Temporin-1CEa's therapeutic potential?

  • Liposomal encapsulation : PEGylated liposomes improve peptide stability and reduce off-target toxicity in vivo .
  • Nanoparticle conjugation : Gold nanoparticles functionalized with Temporin-1CEa increase tumor accumulation in xenograft models .

Methodological Considerations

  • Critical parameters : Membrane lipid composition (e.g., phosphatidylserine content) and extracellular pH significantly influence peptide activity. Use lipid bilayer models mimicking cancer cell membranes for mechanistic studies .
  • Data validation : Cross-validate cytotoxicity results with orthogonal assays (e.g., LDH leakage and propidium iodide uptake) to confirm membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.